molecular formula C14H11NO3S B3964612 ethyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate

ethyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate

Cat. No. B3964612
M. Wt: 273.31 g/mol
InChI Key: FRSFYFPDIIKRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate is a synthetic compound that has been widely used in scientific research. It is a heterocyclic compound that contains a pyrrole and a benzothiazole ring. This compound has shown potential in various applications, including as a fluorescent probe, as an anti-cancer agent, and as a potential therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ethyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate varies depending on its application. As a fluorescent probe, this compound binds to metal ions, causing a change in its fluorescence intensity. As an anti-cancer agent, it induces apoptosis in cancer cells by activating caspases and increasing reactive oxygen species. As a potential therapeutic agent for neurodegenerative diseases, it has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. As a fluorescent probe, it can be used to detect metal ions in biological samples. As an anti-cancer agent, it induces apoptosis in cancer cells and inhibits their proliferation. As a potential therapeutic agent for neurodegenerative diseases, it inhibits the aggregation of amyloid-beta and alpha-synuclein proteins, which are associated with these diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate in lab experiments is its versatility. It can be used as a fluorescent probe, anti-cancer agent, and potential therapeutic agent for neurodegenerative diseases. However, one limitation is that its synthesis involves the use of acetic anhydride and p-toluenesulfonic acid, which can be hazardous and require proper handling.

Future Directions

There are several future directions for the use of ethyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate in scientific research. One direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more efficient and environmentally friendly synthesis methods for this compound. Additionally, its use as a fluorescent probe could be expanded to other applications, such as in bioimaging and environmental monitoring.

Scientific Research Applications

Ethyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has shown promise as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-2-18-14(17)11-7-9(8-16)13-15(11)10-5-3-4-6-12(10)19-13/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSFYFPDIIKRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2N1C3=CC=CC=C3S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate
Reactant of Route 2
ethyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate
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ethyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate
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ethyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate
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ethyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate
Reactant of Route 6
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ethyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate

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